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Compound of Interest

Compound Name:
Copper(I)

trifluoromethanesulfonate

Cat. No.: B3024889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of β-lactams

utilizing a copper(I) triflate catalyzed reaction, commonly known as the Kinugasa reaction. This

method offers a powerful and convergent approach to constructing the β-lactam ring, a core

structural motif in many clinically important antibiotics.

Introduction
The β-lactam ring is a four-membered cyclic amide that forms the structural basis for a wide

range of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.

The copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrone, known as the

Kinugasa reaction, is a highly effective method for the synthesis of 2,3-disubstituted β-lactams.

[1] This reaction is valued for its operational simplicity, broad substrate scope, and the ability to

control stereochemistry, often yielding the cis-substituted β-lactam as the major product. The

use of copper(I) triflate as a catalyst is particularly advantageous due to its high reactivity and

solubility in common organic solvents.

Reaction Principle
The copper(I)-catalyzed Kinugasa reaction proceeds through a proposed multi-step

mechanism. Initially, copper(I) triflate reacts with the terminal alkyne in the presence of a base

to form a copper acetylide intermediate. This intermediate then undergoes a 1,3-dipolar

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3024889?utm_src=pdf-interest
https://discovery.researcher.life/article/coppericatalyzed-kinugasa-reactions-in-an-undergraduate-organic-chemistry-laboratory/017ec89808093dd48360474107d70543
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate. Subsequent

rearrangement of this intermediate leads to the formation of the thermodynamically stable four-

membered β-lactam ring.

Data Presentation
The following tables summarize the quantitative data from representative studies on the

copper(I)-catalyzed synthesis of β-lactams, showcasing the reaction's scope and efficiency.

Table 1: Substrate Scope and Yields for the Synthesis of trans-Configured β-Lactams

Entry Oxime Alkyne Product Yield (%)
d.r.
(trans:cis)

1
Acetophenon

e oxime

Methyl

propiolate
2a 95 >99:1

2

4-

Methylacetop

henone

oxime

Methyl

propiolate
2b 92 >99:1

3

4-

Methoxyacet

ophenone

oxime

Methyl

propiolate
2c 96 >99:1

4

4-

Chloroacetop

henone

oxime

Methyl

propiolate
2d 85 >99:1

5
Propiopheno

ne oxime

Methyl

propiolate
2e 93 >99:1

Data adapted from Qi, Z., & Wang, S. (2021). Copper-Catalyzed β-Lactam Formation Initiated

by 1,3-Azaprotio Transfer of Oximes and Methyl Propiolate. Organic Letters, 23(15), 5844–

5849.[2]
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Table 2: Enantioselective Synthesis of β-Lactams with a Chiral Bis(azaferrocene) Ligand

Entry Nitrone Alkyne Yield (%) ee (%) cis:trans

1

N,α-

Diphenylnitro

ne

Phenylacetyl

ene
85 92 95:5

2

N-(4-

Methoxyphen

yl)-α-

phenylnitrone

Phenylacetyl

ene
88 91 96:4

3

N-(4-

Chlorophenyl

)-α-

phenylnitrone

Phenylacetyl

ene
82 93 95:5

4
N-Benzyl-α-

phenylnitrone

Phenylacetyl

ene
75 88 94:6

5

N-tert-Butyl-

α-

phenylnitrone

Phenylacetyl

ene
60 85 93:7

Data adapted from Lo, M. M.-C., & Fu, G. C. (2002). Cu(I)/Bis(azaferrocene)-Catalyzed

Enantioselective Synthesis of β-Lactams via Couplings of Alkynes with Nitrones. Journal of the

American Chemical Society, 124(17), 4572–4573.[3]

Experimental Protocols
General Procedure for the Copper-Catalyzed Formation
of trans-Configured β-Lactams
This protocol is adapted from the work of Qi and Wang (2021).[2]

Materials:

Oxime (0.2 mmol, 1.0 equiv)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/ja025833z
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.1c01937
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl propiolate (0.4 mmol, 2.0 equiv)

Cu(OTf)₂ (7.2 mg, 0.02 mmol, 10 mol%)

DIPEA (N,N-Diisopropylethylamine) (69.7 μL, 0.4 mmol, 2.0 equiv)

DCE (1,2-Dichloroethane) (2.0 mL)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the oxime (0.2 mmol),

Cu(OTf)₂ (7.2 mg, 0.02 mmol), and DCE (2.0 mL).

Stir the mixture at room temperature for 5 minutes.

Add methyl propiolate (0.4 mmol) and DIPEA (0.4 mmol) to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 12 hours.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Quench the reaction with saturated aqueous ammonium chloride (5 mL) and extract with

ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate,

and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl

acetate = 10:1 to 5:1) to afford the desired β-lactam product.

General Procedure for Enantioselective Synthesis of β-
Lactams
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This protocol is adapted from the work of Fu and co-workers (2002).[3]

Materials:

CuCl (1.0 mg, 0.01 mmol, 5 mol%)

Chiral bis(azaferrocene) ligand (5.8 mg, 0.011 mmol, 5.5 mol%)

Nitrone (0.20 mmol, 1.0 equiv)

Alkyne (0.24 mmol, 1.2 equiv)

i-Pr₂NEt (Diisopropylethylamine) (52 μL, 0.30 mmol, 1.5 equiv)

Toluene (1.0 mL)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a glovebox, add CuCl (1.0 mg, 0.01 mmol) and the chiral bis(azaferrocene) ligand (5.8

mg, 0.011 mmol) to a vial.

Add toluene (1.0 mL) and stir the mixture at room temperature for 1 hour.

Add the nitrone (0.20 mmol) and the alkyne (0.24 mmol).

Add i-Pr₂NEt (52 μL, 0.30 mmol).

Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the indicated time

(typically 12-24 hours).

Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

Concentrate the eluent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to afford the β-lactam

product.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mandatory Visualizations
Proposed Catalytic Cycle for the Kinugasa Reaction
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Caption: Proposed catalytic cycle for the Copper(I) triflate catalyzed Kinugasa reaction.

Experimental Workflow for β-Lactam Synthesis
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Reaction Setup
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Caption: General experimental workflow for the synthesis and analysis of β-lactams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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